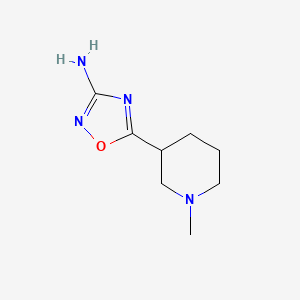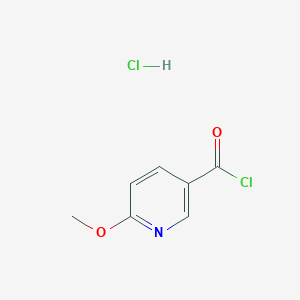
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride typically involves the chlorination of 6-methoxy-3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxy-3-pyridinecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
科学的研究の応用
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: It is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functionalized materials for use in sensors and catalysts.
作用機序
The mechanism of action of 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
6-Methoxy-3-pyridinecarboxylic acid: The parent compound from which 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride is derived.
6-Methoxy-3-pyridylmethylamine: Another derivative of 6-methoxy-3-pyridinecarboxylic acid.
Uniqueness
This compound is unique due to its reactivity as an acyl chloride. This reactivity allows it to form a wide range of derivatives through substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H7Cl2NO2 |
|---|---|
分子量 |
208.04 g/mol |
IUPAC名 |
6-methoxypyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-6-3-2-5(4-9-6)7(8)10;/h2-4H,1H3;1H |
InChIキー |
QULQPEWTBOMOAE-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



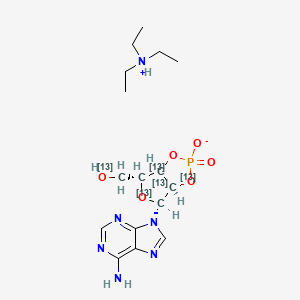
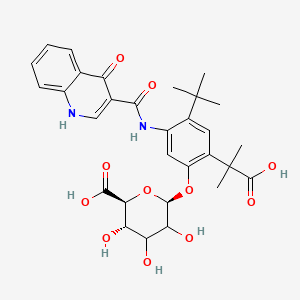
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)

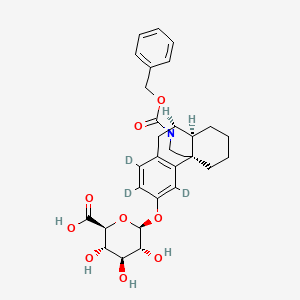
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


